methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
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Overview
Description
Methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a synthetic compound notable for its multifaceted applications in various scientific fields. It belongs to a class of molecules known for their intricate structures and diverse functional groups, which contribute to their reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Initial Reactions
The synthesis typically begins with the condensation of 2-aminobenzoic acid with p-toluidine in the presence of acetic anhydride, forming the intermediate 2-(p-tolylamino)benzoic acid.
This intermediate undergoes cyclization with urea under controlled temperatures to yield 3-(p-tolyl)-3,4-dihydroquinazolin-2,4(1H,3H)-dione.
Final Functionalization Steps
The addition of methyl 2-(chloroacetyl)benzoate in the presence of a base like triethylamine leads to the formation of methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate.
Industrial Production Methods
Industrial synthesis of this compound may involve batch or continuous processes, with rigorous controls on reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage in the presence of strong oxidizers, breaking the quinazoline ring.
Reduction: : Reduction reactions typically target the carbonyl groups in the dihydroquinazoline moiety.
Substitution: : Nucleophilic substitution reactions can occur at the amide or ester positions.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.
Reduction: : Employing sodium borohydride or lithium aluminum hydride.
Substitution: : Reactions involving alkali metals or strong acids and bases for ester or amide transformations.
Major Products
The primary products formed from these reactions are typically simpler aromatic compounds or amide derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is used as a building block for more complex molecular structures due to its multiple reactive sites.
Biology and Medicine
Pharmacology: : Investigated for its potential as a precursor to active pharmaceutical ingredients, particularly in targeting bacterial infections or cancer cells.
Biochemistry: : Used in studying enzyme interactions due to its complex structure, mimicking natural substrates.
Industry
Polymer Chemistry: : Functions as a cross-linking agent in the production of specialized polymers.
Material Science: : Utilized in the design of advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The amide and ester groups play key roles in binding and activity, influencing pathways involved in cell signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(2,4-dioxo-3-(phenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
Methyl 2-(2-(2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
Uniqueness
Methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate stands out due to the presence of the p-tolyl group, which imparts unique electronic and steric properties, enhancing its reactivity and interaction with biological molecules.
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Properties
IUPAC Name |
methyl 2-[[2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-16-11-13-17(14-12-16)28-23(30)19-8-4-6-10-21(19)27(25(28)32)15-22(29)26-20-9-5-3-7-18(20)24(31)33-2/h3-14H,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKCZVHFQBQRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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